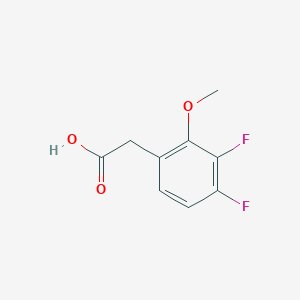

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

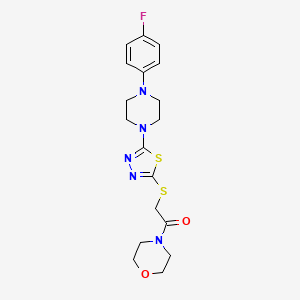

The synthesis of related compounds involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid . This method could potentially be adapted for the synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid by considering the electronic effects of the difluoro substitution on the aromatic ring.

Molecular Structure Analysis

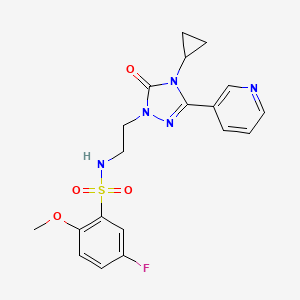

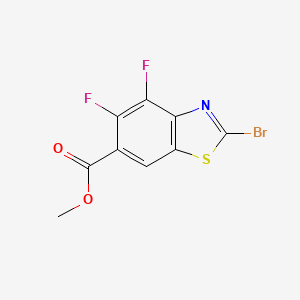

The molecular structure of compounds similar to this compound has been characterized using techniques such as IR spectroscopy, NMR, and mass analysis . Additionally, X-ray diffraction has been used to determine the crystal structure of related compounds, providing information on the molecular geometry and lattice constants . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation . The difluoro and methoxy substituents on the aromatic ring could influence the electron density and thus affect the reactivity of the compound in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from related compounds. For example, the stability of methoxy and acetic acid derivatives in various conditions has been studied, such as in the context of high-performance liquid chromatography (HPLC) for the determination of metabolites in biological fluids . The difluoro substitution could affect the acidity of the acetic acid group and the overall hydrophobicity of the compound, which would be relevant for its solubility and partitioning behavior.

Relevant Case Studies

While there are no direct case studies on this compound, the provided papers include studies on the antimicrobial activities of related compounds , the determination of metabolites in human plasma and urine , and the use of internal standards for quantitation in biological samples . These studies highlight the potential applications of similar compounds in pharmaceutical and biomedical research, which could be relevant for the compound of interest.

Scientific Research Applications

Molecular Structure Studies

- Research conducted by Okabe, Suga, and Kohyama (1995) on a related compound, DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, highlights the significance of studying the molecular structure of such compounds. Their study revealed how the acetic acid side chain adopts a specific orientation relative to the phenyl ring, highlighting the importance of structural analysis in understanding these compounds' properties (Okabe, Suga, & Kohyama, 1995).

Synthesis Methodologies

- Lichitsky, Komogortsev, and Melekhina (2022) developed a protocol for synthesizing a similar compound, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. Their research underscores the evolving methods in synthesizing such compounds, which can provide insights for synthesizing 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid as well (Lichitsky, Komogortsev, & Melekhina, 2022).

Coordination Polymers

- Tay and Hua (2021) explored the use of mandelic acid and its derivatives, including compounds similar to this compound, in the construction of chiral coordination polymers. Their research highlights potential applications in enantioselective recognition and sensing, suggesting similar applications for this compound (Tay & Hua, 2021).

Chiral Auxiliary Compound

- Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral phosphonic auxiliary. This study points towards the potential of similar acetic acid derivatives, like this compound, in chiral derivatizing agents for amines and alcohols (Majewska, 2019).

Safety and Hazards

According to the safety data sheet, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is classified as having acute toxicity (dermal, inhalation, and oral), specific target organ toxicity (respiratory tract irritation), skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to avoid breathing dust and contact with skin and eyes, and to use dry clean up procedures and avoid generating dust .

Mechanism of Action

Target of Action

It is suggested that this compound could be involved in inhibiting overactive or overexpressed signaling pathways in cancer tissues .

Mode of Action

Biochemical Pathways

It is suggested that this compound could play a role as a key intermediate in inhibiting overactive or overexpressed signaling pathways in cancer tissues .

properties

IUPAC Name |

2-(3,4-difluoro-2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9-5(4-7(12)13)2-3-6(10)8(9)11/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBDBXIFSVFDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2537767.png)

![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)

![N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B2537776.png)

![5-Fluoro-4-methyl-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2537779.png)

![1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2537782.png)

![2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537783.png)

![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)